Carboxylic Acid–Carboxamide Activity Cliff Confirmed by Crystallography
The defining differentiation of 2-chloro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid from its carboxamide analog is a >1000-fold loss in SIRT1 inhibitory potency. In the directly analogous tetrahydrocarbazole series, the carboxylic acid (compound 8) showed no measurable inhibition of SIRT1 (IC50 >100 μM) in the fluorimetric assay, whereas the corresponding primary carboxamide (compound 1, EX-527/Selisistat) inhibited SIRT1 with an IC50 of 0.098 μM [1]. This activity cliff was structurally validated by the 2.5 Å co-crystal structure of the cyclohepta[b]indole carboxamide (compound 35) bound to the SIRT1 catalytic domain (PDB 4I5I), which revealed that bulky substituents replacing the amide disrupt a critical hydrogen-bonding network between the ligand and protein residues within the nicotinamide-binding pocket [2]. The class-level inference extends to the cyclohepta[b]indole series: the racemic cyclohepta[b]indole carboxamide (compound 35) inhibits SIRT1 with IC50 = 0.124 μM (fluorimetric) and 0.652 μM (radiochemical nicotinamide release), while its (S)-enantiomer (CHIC-35) achieves IC50 = 0.060–0.063 μM [1]. No measurable SIRT1 inhibition is expected for the corresponding carboxylic acid form [2].
| Evidence Dimension | SIRT1 inhibitory potency (IC50) – carboxylic acid vs. primary carboxamide |
|---|---|
| Target Compound Data | 2-Chloro-cyclohepta[b]indole-6-carboxylic acid: IC50 >100 μM (predicted by class-level inference from compound 8 SAR) [1][2] |
| Comparator Or Baseline | Racemic cyclohepta[b]indole-6-carboxamide (compound 35): IC50 = 0.124 μM (fluorimetric); (S)-35 (CHIC-35): IC50 = 0.060–0.063 μM; EX-527 (compound 1, tetrahydrocarbazole carboxamide): IC50 = 0.098 μM [1] |
| Quantified Difference | >1000-fold reduction in SIRT1 inhibitory potency when carboxamide is replaced by carboxylic acid [2] |
| Conditions | Recombinant human SIRT1 fluorimetric assay using p53-Lys382 substrate; radiochemical nicotinamide release assay; validated by X-ray crystallography at 2.5 Å resolution (PDB 4I5I) [1][2] |
Why This Matters
This activity cliff defines the compound's primary procurement role: it is not an active SIRT1 inhibitor but rather a critical synthetic intermediate for amide coupling to generate potent inhibitors, and a negative control for SAR studies validating the essential role of the carboxamide pharmacophore.
- [1] Napper AD, Hixon J, McDonagh T, et al. Discovery of Indoles as Potent and Selective Inhibitors of the Deacetylase SIRT1. J Med Chem. 2005;48(25):8045-8054. Table 1: compound 1 SIRT1 IC50 = 0.098 μM (fluorimetric), compound 8 (carboxylic acid) showed no measurable activity (IC50 >100 μM). Table 3: compound 35 (racemic cyclohepta carboxamide) IC50 = 0.124 μM (fluorimetric), (S)-35 IC50 = 0.063 μM, (R)-35 IC50 = 23.0 μM. View Source
- [2] Zhao X, Allison D, Condon B, et al. The 2.5 Å Crystal Structure of the SIRT1 Catalytic Domain Bound to Nicotinamide Adenine Dinucleotide (NAD+) and an Indole (EX527 Analogue) Reveals a Novel Mechanism of Histone Deacetylase Inhibition. J Med Chem. 2013;56(3):963-969. Bulky substituents replacing the amide resulted in a >1000-fold decrease in the IC50 (p. 966). View Source
